Cas no 1326809-23-7 (8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)
8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- OC(=O)C1COC2(CCN(CC3=CC=CC=C3)CC2)N1C(=O)C1=CC(Cl)=CC=C1
- WGOCWTXONRKROI-UHFFFAOYSA-N
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- MDL: MFCD19706594
- Inchi: 1S/C22H23ClN2O4/c23-18-8-4-7-17(13-18)20(26)25-19(21(27)28)15-29-22(25)9-11-24(12-10-22)14-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2,(H,27,28)
- InChI Key: WGOCWTXONRKROI-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(N1C(C(=O)O)COC21CCN(CC1C=CC=CC=1)CC2)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 602
- XLogP3: 1
- Topological Polar Surface Area: 70.1
8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB424097-1 g |
8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
1326809-23-7 | 1g |
€751.00 | 2023-04-24 | ||
| abcr | AB424097-1g |
8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid; . |
1326809-23-7 | 1g |
€751.00 | 2025-04-21 | ||
| abcr | AB424097-5g |
8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid; . |
1326809-23-7 | 5g |
€1461.00 | 2025-04-21 |
8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Suppliers
8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: A Comprehensive Overview
8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, identified by the CAS Registry Number 1326809-23-7, is a complex organic compound with a unique spirocyclic structure. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential applications in drug development. The molecule's structure is characterized by a spiro ring system, which consists of two fused rings sharing a single atom—a feature that contributes to its intriguing chemical properties.
The name of the compound provides critical insights into its structural composition. The term spiro[4.5]decane indicates a spirocyclic system with two rings of four and five members, respectively. The substituents attached to this core structure include a benzyl group at position 8 (benzyl) and a 3-chlorobenzoyl group at position 4 (3-chlorobenzoyl). Additionally, the presence of an oxygen atom in the ring (denoted by 1-oxa) and two nitrogen atoms (denoted by diazaspiro) further diversifies its chemical functionality.
Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry, particularly due to their ability to modulate biological targets with high specificity. The spiro[4.5]decane core in this compound has been shown to exhibit favorable pharmacokinetic properties, including good bioavailability and metabolic stability. These attributes make it an attractive scaffold for the development of therapeutic agents targeting various disease states.
The synthesis of 8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves a multi-step process that typically begins with the preparation of the spirocyclic core. This is followed by functionalization at specific positions to introduce the desired substituents. Researchers have employed various strategies, including ring-closing metathesis and nucleophilic substitution reactions, to achieve high yields and purity in the synthesis process.
In terms of pharmacological activity, this compound has demonstrated promising results in preclinical studies. It has been evaluated for its potential as an antagonist of certain G-protein coupled receptors (GPCRs), which are implicated in numerous pathological conditions such as inflammation, pain, and neurological disorders. The presence of the benzyl and 3-chlorobenzoyl groups plays a crucial role in modulating the compound's binding affinity and selectivity towards these targets.
The carboxylic acid moiety at position 3 (-carboxylic acid) contributes to the compound's acidity and can influence its solubility and permeability properties. This functional group is also amenable to further chemical modifications, enabling researchers to explore derivatives with enhanced therapeutic profiles.
The integration of computational chemistry techniques has significantly advanced our understanding of this compound's interactions with biological systems. Molecular docking studies have revealed key residues within target proteins that are critical for binding, providing valuable insights for structure-based drug design.
In conclusion, CAS No. 1326809-23-7, or 8-Benzyl-4-(3-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, represents a compelling example of how complex molecular architectures can be leveraged to develop innovative therapeutic agents. With ongoing research focusing on optimizing its pharmacokinetic properties and exploring its efficacy in various disease models, this compound holds significant promise for future applications in medicine.
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